(4-Chlorophenyl)(quinolin-4-yl)methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO/c17-12-7-5-11(6-8-12)16(19)14-9-10-18-15-4-2-1-3-13(14)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFQBZZMCVQORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Organolithium-Mediated Coupling
A related synthetic route for quinoline-based methanones involves the lithiation of a halogenated aromatic compound followed by reaction with a quinoline carboxylate ester:
- Under nitrogen atmosphere, 2-bromopyridine (analogous to halogenated aromatic substrates) is treated with n-butyllithium at low temperature (-78°C).
- The resulting organolithium intermediate is reacted with a quinoline-4-carboxylate ester dissolved in dry tetrahydrofuran.
- The reaction mixture is warmed to -70°C to complete the coupling, then quenched with water.
- The product is extracted with ethyl acetate, dried, and purified by column chromatography to yield the quinoline ketone derivative.
This method, while demonstrated for related compounds such as (2-(4-methoxyphenyl)benzo[h]quinolin-4-yl)(pyridin-2-yl)methanone, provides a blueprint for synthesizing this compound by substituting the 4-methoxyphenyl group with a 4-chlorophenyl group.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, are widely used to construct aryl-quinoline ketones:
- The quinoline derivative bearing a halogen (e.g., bromine) at the 4-position is coupled with a 4-chlorophenylboronic acid or equivalent organometallic reagent.
- Catalysts such as Pd(OAc)2 or Pd2(dba)3 are employed, with ligand and base optimization to improve yields.
- Microwave-assisted protocols in ethanol at elevated temperatures (~130°C) have been reported to enhance reaction efficiency and reduce steps.
This approach is adaptable to the preparation of this compound by selecting appropriate halogenated quinoline and chlorophenyl coupling partners.
Gould–Jacobs and Related Cyclization Methods for Quinoline Core
The quinoline-4-one core, essential for the target compound, can be synthesized via classical methods such as the Gould–Jacobs reaction:
- Aniline derivatives react with diethyl ethoxymethylidenedimalonate to form intermediates that cyclize thermally at high temperatures (>250°C) to quinolin-4-ones.
- Subsequent functionalization at the 4-position allows introduction of the 4-chlorophenyl group.
- Alternative milder methods include Biere-Seelen synthesis and decarboxylative cyclization using isatoic anhydrides, which offer environmentally friendly and scalable routes to quinolin-4-ones.
These methods provide the quinoline ketone scaffold that can be further modified to install the 4-chlorophenyl substituent.
Diastereoselective Synthesis Using Sulfinamide Auxiliaries
A patented diastereoselective synthesis involves:
- Reaction of (4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methanone with (R)-(+)-2-methyl-2-propane-sulfinamide in tetrahydrofuran.
- The mixture is hydrolyzed and extracted to yield hydroxylated quinolinone intermediates.
- This method, while focused on imidazolyl quinolinones, demonstrates the utility of sulfinamide auxiliaries in controlling stereochemistry during ketone formation and could be adapted for this compound synthesis.
Summary Table of Preparation Methods
Detailed Notes on Reaction Conditions and Yields
- Temperature Control: Organolithium reactions require low temperatures (-78°C to -70°C) to avoid side reactions and maintain selectivity.
- Atmosphere: Nitrogen or inert atmosphere is essential to prevent moisture and oxygen interference.
- Purification: Column chromatography is commonly used to isolate pure ketone products.
- Catalyst Choice: Pd(OAc)2 has shown better yields than Pd2(dba)3 in some cross-couplings due to less steric hindrance during oxidative addition.
- Environmental Considerations: Recent methods emphasize milder conditions and avoidance of toxic metals, e.g., decarboxylative cyclization in water.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(quinolin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Anticancer Properties
One of the most significant applications of (4-Chlorophenyl)(quinolin-4-yl)methanone is in the treatment of various cancers. Research indicates that compounds in this class can selectively target tumor cells while minimizing effects on normal cells. The compound has been associated with the treatment of systemic cancers, including:
- Pancreatic Cancer
- Lung Cancer
- Melanoma
- Colorectal Cancer
A study highlighted that certain stereoisomers of related quinoline derivatives, such as Vacquinol-1, exhibit potent anticancer activity by inducing apoptosis in cancer stem cells and tumor cells with minimal toxicity to healthy tissues .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. Its ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's mechanism may involve modulating neurotransmitter systems and reducing oxidative stress .
Synthesis Techniques
The synthesis of this compound typically involves several methods, including:
- Transition Metal-Free Synthesis : A recent study demonstrated a method for synthesizing 3-acylquinolines, including (4-Chlorophenyl)(quinolin-3-yl)methanone, through a formal reaction without using transition metals. This method enhances sustainability and reduces environmental impact .
- Column Chromatography : Purification of synthesized compounds is often achieved using column chromatography techniques, which help isolate the desired product with high purity levels .
Vacquinol-1 and Its Efficacy
Vacquinol-1, a derivative containing the (4-Chlorophenyl)(quinolin-4-yl) moiety, has been studied extensively for its efficacy against glioblastoma cells. In vitro studies showed that Vacquinol-1 effectively induces cell death in glioblastoma cultures while sparing normal glial cells . This selectivity is crucial for developing safer cancer therapies.
Pharmacokinetics and Toxicology
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives in animal models. Results indicated favorable pharmacokinetic profiles with low toxicity levels at therapeutic doses, supporting further clinical development for cancer treatment .
Data Summary Table
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(quinolin-4-yl)methanone varies depending on its application:
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline Derivatives with Varied Substituents
(a) 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure: Substituted with amino and methoxyphenyl groups at positions 2 and 3 of the quinoline ring.
- Properties : Melting point = 223–225°C ; synthesized via PdCl₂(PPh₃)₂/PCy3-catalyzed cross-coupling .
(b) (2-(4-R-phenyl)quinolin-4-yl)(pyridin-2-yl)methanone (YS-2)
- Structure : Pyridine replaces the 4-chlorophenyl group.
- Synthesis : Achieved in 80–85% yield using n-BuLi, highlighting the efficiency of pyridine substitution .
- Comparison: Pyridine’s electron-withdrawing nature may alter electronic properties, affecting reactivity in subsequent reductions (e.g., to methanols with 90–98% yield) .
(c) (2-(3-Nitrophenyl)quinolin-4-yl)(3-(2-bromophenyl)-5-phenyl-1H-pyrazol-1-yl)methanone
- Structure : Incorporates nitro and bromophenyl groups.
Piperazine-Linked Quinoline Methanones
(a) (4-Chlorophenyl)[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone
- Structure: Piperazine bridges the quinoline and 4-chlorophenyl groups.
- Relevance : Piperazine improves solubility and bioavailability due to its basicity. Similar compounds exhibit antituberculosis and anticancer activity .
(b) 1-(4-Chlorophenyl)cyclopropylmethanone Derivatives
- Structure : Cyclopropyl group adds conformational rigidity.
- Activity : Derivatives 3a and 3c showed anticancer activity against MDA-MB-435 cells and antituberculosis effects against M. tuberculosis H37Rv .
- Comparison : Cyclopropane may enhance metabolic stability compared to the unsubstituted target compound.
Heterocyclic Replacements for Quinoline
(a) (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone
- Structure: Pyrazole replaces quinoline.
- Properties: Pyrazole’s basicity (pKa ~1–2) contrasts with quinoline’s weak basicity (pKa ~4.9), affecting solubility and hydrogen-bonding capacity .
(b) Triazole-Carboxamide Analogs
- Structure : 1,2,3-Triazole-carboxamide skeleton with 4-chlorophenyl groups.
- Analysis : Hirshfeld surface studies indicate dominant H-bonding and van der Waals interactions in crystal packing .
- Comparison: Triazoles offer click chemistry versatility but lack quinoline’s planar aromatic system for π-π stacking.
Benzophenone and Glycosylated Analogs
(a) Cl₃(4-chlorophenyl)(4-chlorophenyl)methanone (CD67)
- Structure: Benzophenone core with two 4-chlorophenyl groups.
(b) Thiophene Thioglycosides (e.g., Compound 8b)
- Structure: Benzothiazole and glycosyl groups attached to a chlorophenyl methanone.
- Properties : Glycosylation enhances hydrophilicity (e.g., C₃₀H₂₈N₂O₈S₃ in 8b) but may limit cellular uptake .
Biological Activity
(4-Chlorophenyl)(quinolin-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The structure of this compound features a chlorophenyl group attached to a quinoline moiety through a carbonyl linkage. This structural configuration is believed to play a crucial role in its biological interactions.
Synthesis methods often involve multi-step organic reactions, including acylation and cyclization processes, which yield high-purity products suitable for biological testing .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its interaction with biological targets.
Anticancer Activity
- Mechanisms of Action : Research indicates that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms:
-
Case Studies :
- A study by Kitambi et al. demonstrated that derivatives of quinoline, including this compound, exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .
- Another investigation reported that the compound showed promising results against systemic cancers like pancreatic and lung cancer, with effective doses leading to significant tumor reduction in preclinical models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:
- Chlorine Substitution : The presence of the chlorine atom at the para position enhances the compound's interaction with target proteins, improving its anticancer activity .
- Quinoline Core : The quinoline moiety is essential for maintaining biological activity, with modifications leading to varied efficacy profiles across different cancer types .
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of this compound suggests favorable absorption and distribution characteristics. However, detailed toxicological studies are necessary to evaluate its safety profile in clinical settings.
Comparative Biological Activity Table
| Compound | IC50 (µM) | Target Type | Activity Description |
|---|---|---|---|
| This compound | 1.61 | Cancer Cells | Induces apoptosis selectively in glioma cells |
| Vacquinol-1 | 1.98 | Systemic Cancer | Potent inducer of cell death mechanisms |
| Other Quinoline Derivatives | Varies | Various Tumors | Variable efficacy based on structural modifications |
Q & A
Synthesis and Optimization
Basic Q1: What are the established synthetic routes for (4-chlorophenyl)(quinolin-4-yl)methanone , and what analytical techniques validate its purity? A1: A common approach involves base metal-catalyzed oxidation of (aryl)(heteroaryl)methanes. For example, phenyl(quinolin-4-yl)methanone analogs are synthesized using molecular oxygen and catalysts like cobalt or manganese salts, achieving moderate yields . Post-synthesis, purity is confirmed via IR spectroscopy (NH/OH stretching bands ~3564–3651 cm⁻¹) and LC-MS (e.g., [M+H]+ ion detection) .
Advanced Q1: How can catalytic conditions be optimized to improve yield and selectivity for this compound? A1: Optimize reaction parameters (e.g., solvent polarity, temperature, oxygen pressure) to enhance electron transfer in metal-catalyzed oxidations. Use design of experiments (DoE) to identify critical factors. For quinoline-containing substrates, steric hindrance may require tailored ligands (e.g., bipyridines) to stabilize intermediates .
Structural Characterization
Basic Q2: Which crystallographic tools are suitable for resolving the molecular structure of this compound? A2: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. The program handles high-resolution data and twinned crystals, critical for quinoline derivatives with complex torsion angles .
Advanced Q2: How are dihedral angles and intermolecular interactions analyzed in its crystal lattice? A2: In related adducts, dihedral angles between aromatic and heterocyclic rings (e.g., 51.6°–89.5°) are computed using SHELX. Hydrogen bonding networks (e.g., O–H⋯O chains along the c-axis) are mapped to predict stability and solubility .
Spectroscopic Analysis
Basic Q3: What spectral data are essential for confirming the structure of this compound? A3: Key data include:
- ¹H/¹³C NMR : Aromatic proton signals (δ 7.2–8.5 ppm) and carbonyl carbon (δ ~190 ppm).
- IR : C=O stretch (~1650–1700 cm⁻¹) and quinoline ring vibrations (~1500 cm⁻¹) .
Advanced Q3: How are conflicting spectral data resolved, such as overlapping peaks in crowded regions? A3: Use 2D NMR (e.g., HSQC, HMBC) to assign coupled signals. For IR, compare computed (DFT) and experimental spectra. Cross-validate with SCXRD bond lengths/angles .
Biological Activity
Basic Q4: What preliminary assays are used to evaluate the biological potential of this compound? A4: Screen for antimicrobial activity via broth microdilution (MIC assays) or anticancer properties using MTT assays on cell lines. Quinoline derivatives often target DNA gyrase or topoisomerases .
Advanced Q4: How can structure-activity relationship (SAR) studies guide functional group modifications? A4: Introduce substituents (e.g., halogens, hydroxy groups) at the 4-chlorophenyl or quinoline positions. Assess changes in logP (lipophilicity) and binding affinity via molecular docking .
Computational Modeling
Advanced Q5: Which computational methods predict the compound’s reactivity and electronic properties? A5: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Molecular dynamics simulations model solvation effects, critical for pharmacokinetic profiling .
Data Contradictions
Advanced Q6: How should researchers address discrepancies between experimental and computational data? A6: Re-examine synthesis conditions (e.g., byproduct formation) and refine computational parameters (basis sets, solvation models). Validate with alternative techniques (e.g., mass spectrometry for purity) .
Environmental and Safety Considerations
Basic Q5: What protocols assess the environmental impact of this compound? A5: Follow OECD guidelines for ecotoxicity (e.g., Daphnia magna acute toxicity tests) and biodegradation (OECD 301). Monitor bioaccumulation potential using quantitative structure-activity relationship (QSAR) models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
